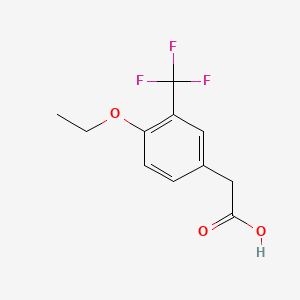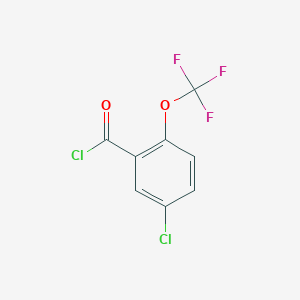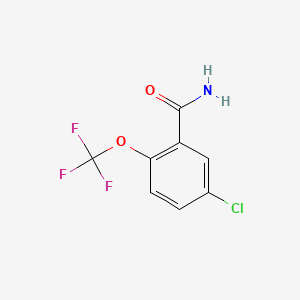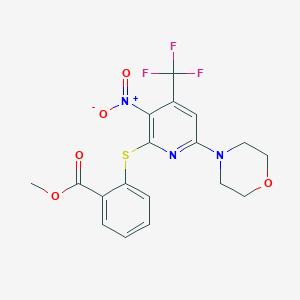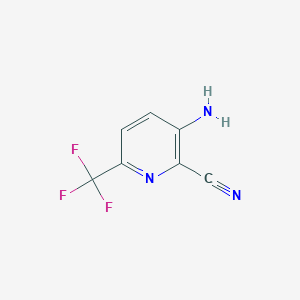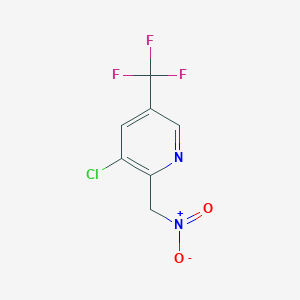
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine, also known as 3C2N5TMP, is a synthetic compound that has been widely studied for its potential applications in scientific research and laboratory experiments. This compound is a derivative of pyridine and is composed of a trifluoromethyl group, a nitromethyl group, and a chlorine atom attached to the pyridine ring. It is a white, crystalline solid with a melting point of around 135°C and a boiling point of around 250°C. 3C2N5TMP is an important compound for its potential applications in the fields of organic chemistry and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
- Application Summary : This research involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The study presents a new approach to the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Methods and Procedures : The researchers used a radical approach for the catalytic protodeboronation of alkyl boronic esters . This was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results and Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application Summary : This research describes an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes . This enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .
- Methods and Procedures : The annulation reaction is mediated by triethylamine . When the nucleophile of triethylamine was replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif were obtained .
- Results and Outcomes : These two types of 1,4-dihydrobenzofuro[3,2-b]pyridines could be aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines .
Catalytic Protodeboronation of Pinacol Boronic Esters
Diversity-Oriented Synthesis of Benzofuro[3,2-b]pyridine Derivatives
Structure-Based Design of Novel HCV NS5B Thumb Pocket 2 Allosteric Inhibitors
- Application Summary : “3-Chloro-2-(trifluoromethyl)pyridine” is used as a reagent in the structure-based design of novel Hepatitis C Virus (HCV) NS5B thumb pocket 2 allosteric inhibitors with a quinazolinone chemotype .
Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones
- Application Summary : This research involves the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, which are complex organic compounds with potential applications in medicinal chemistry .
- Methods and Procedures : The exact methods and procedures are not specified in the source, but typically, the synthesis of complex organic compounds involves multiple steps, each requiring precise control over reaction conditions .
- Results and Outcomes : The outcome of this research is the successful synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones .
Eigenschaften
IUPAC Name |
3-chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-5-1-4(7(9,10)11)2-12-6(5)3-13(14)15/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJRXNYDDTTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


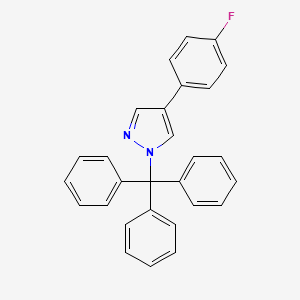
![2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398609.png)
![3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1398610.png)
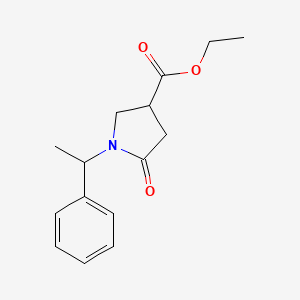
![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)
